![molecular formula C24H60Si5 B12525934 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) CAS No. 870162-26-8](/img/structure/B12525934.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) is a chemical compound known for its unique structure and properties It is a silicon-based compound with four trimethylsilane groups attached to a central silanetetrayltetra(propane-3,1-diyl) core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) typically involves the reaction of a silanetetrayltetra(propane-3,1-diyl) precursor with trimethylsilane reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure consistency and safety.
化学反应分析
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetetrayltetra(propane-3,1-diyl) derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various silanetetrayltetra(propane-3,1-diyl) derivatives with different functional groups, which can be used in further chemical transformations or applications.
科学研究应用
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and properties.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
作用机制
The mechanism of action of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The trimethylsilane groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane): A similar compound with dimethylsilane groups instead of trimethylsilane groups.
(1,3-Dithian-2-yl)trimethylsilane: Another silicon-containing compound with different functional groups and properties.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of four trimethylsilane groups attached to a central silanetetrayltetra(propane-3,1-diyl) core gives it unique properties that are valuable in various scientific and industrial applications.
属性
CAS 编号 |
870162-26-8 |
|---|---|
分子式 |
C24H60Si5 |
分子量 |
489.2 g/mol |
IUPAC 名称 |
tetrakis(3-trimethylsilylpropyl)silane |
InChI |
InChI=1S/C24H60Si5/c1-25(2,3)17-13-21-29(22-14-18-26(4,5)6,23-15-19-27(7,8)9)24-16-20-28(10,11)12/h13-24H2,1-12H3 |
InChI 键 |
PBRGVMKPLZFWMP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


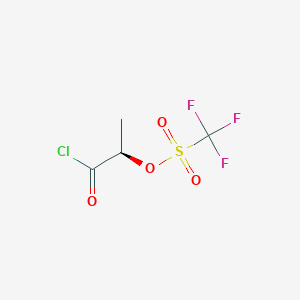

![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
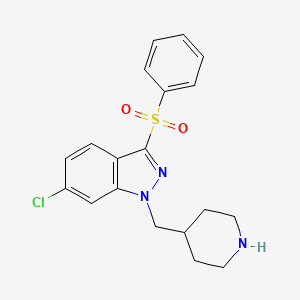
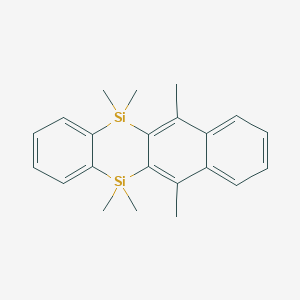
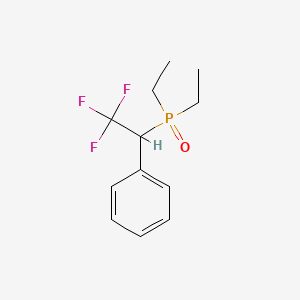
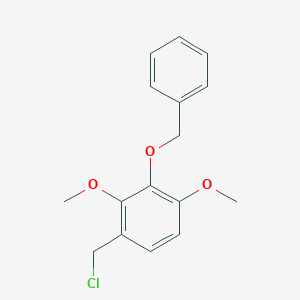
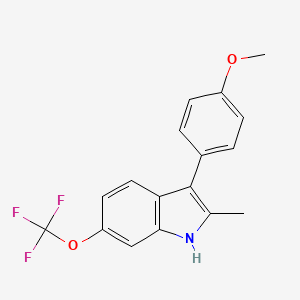
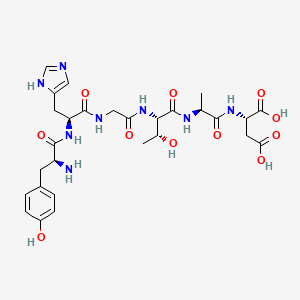
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
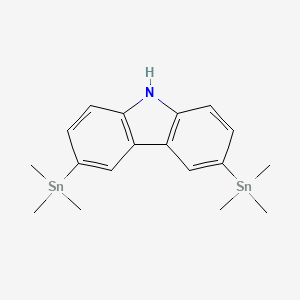
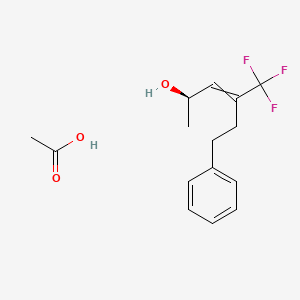
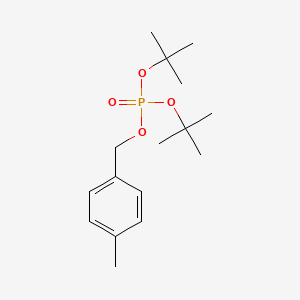
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
